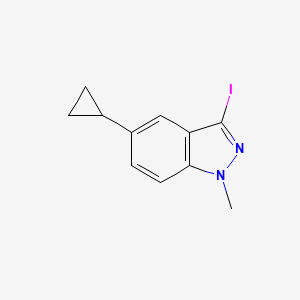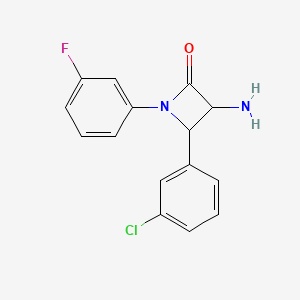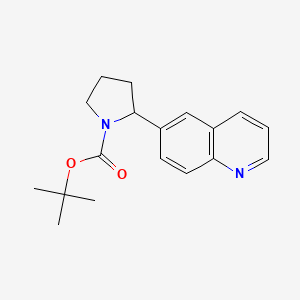
5-Cyclopropyl-3-iodo-1-methyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-3-iodo-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-iodoaniline with cyclopropyl methyl ketone in the presence of a base such as potassium carbonate can lead to the formation of the desired indazole compound. The reaction is typically carried out in a solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Cyclopropyl-3-iod-1-methyl-1H-indazol kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Iodat-Atom in der Verbindung kann durch andere Substituenten durch nucleophile Substitutionsreaktionen ersetzt werden.
Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktionsreaktionen: Die Reduktion der Verbindung kann zur Bildung verschiedener Derivate mit veränderten Eigenschaften führen.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Reagenzien wie Natriumhydrid oder Kalium-tert-butoxid in Lösungsmitteln wie Dimethylformamid werden üblicherweise verwendet.
Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können eingesetzt werden.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen Derivate mit verschiedenen funktionellen Gruppen liefern, während Oxidations- und Reduktionsreaktionen zur Bildung verschiedener oxidierter oder reduzierter Formen der Verbindung führen können.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-3-iod-1-methyl-1H-indazol hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller, krebshemmender und entzündungshemmender Eigenschaften.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Sie wird bei der Produktion von Spezialchemikalien und als Zwischenprodukt bei der Synthese anderer Verbindungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 5-Cyclopropyl-3-iod-1-methyl-1H-indazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. So kann sie beispielsweise bestimmte Enzyme, die an Krankheitsprozessen beteiligt sind, hemmen und dadurch therapeutische Wirkungen ausüben.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-3-iodo-1-methyl-1H-indazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Brom-3-cyclopropyl-1H-indazol
- 5-Chlor-3-cyclopropyl-1H-indazol
- 5-Fluor-3-cyclopropyl-1H-indazol
Einzigartigkeit
5-Cyclopropyl-3-iod-1-methyl-1H-indazol ist einzigartig durch das Vorhandensein des Iodat-Atoms, das seine Reaktivität und biologische Aktivität erheblich beeinflussen kann. Die Cyclopropylgruppe trägt ebenfalls zu seinen besonderen chemischen Eigenschaften im Vergleich zu anderen ähnlichen Verbindungen bei.
Eigenschaften
Molekularformel |
C11H11IN2 |
|---|---|
Molekulargewicht |
298.12 g/mol |
IUPAC-Name |
5-cyclopropyl-3-iodo-1-methylindazole |
InChI |
InChI=1S/C11H11IN2/c1-14-10-5-4-8(7-2-3-7)6-9(10)11(12)13-14/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
PRJNCACBYSNXSC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)C3CC3)C(=N1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Oxabicyclo[3.2.1]octan-3-ol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8-[(1E,3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (1R,5R,6S,8R)-](/img/structure/B11833742.png)










![2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one](/img/structure/B11833797.png)
